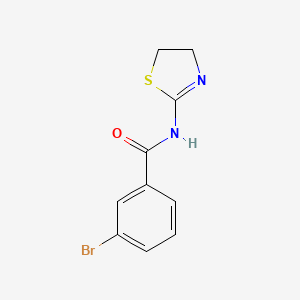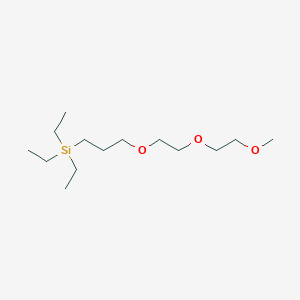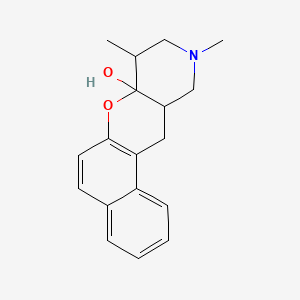
Naranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Naranol involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the tetracyclic core structure through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Naranol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
Naranol has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying tetracyclic structures and their reactivity. In biology and medicine, this compound’s reported antidepressant, anxiolytic, and antipsychotic activities make it a compound of interest for developing new therapeutic agents.
Mécanisme D'action
The mechanism by which Naranol exerts its effects is not fully understood. it is believed to interact with neurotransmitter systems in the brain, potentially modulating the activity of serotonin, dopamine, and norepinephrine. These interactions may contribute to its reported antidepressant, anxiolytic, and antipsychotic activities. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Naranol can be compared to other tetracyclic compounds, such as mirtazapine and maprotiline, which are also used as antidepressants. While these compounds share a similar core structure, this compound’s unique substituents and specific ring fusion patterns distinguish it from other tetracyclic antidepressants. This uniqueness may contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
22292-91-7 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
13,15-dimethyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8-pentaen-12-ol |
InChI |
InChI=1S/C18H21NO2/c1-12-10-19(2)11-14-9-16-15-6-4-3-5-13(15)7-8-17(16)21-18(12,14)20/h3-8,12,14,20H,9-11H2,1-2H3 |
Clé InChI |
RQYOELZDSAMKIU-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


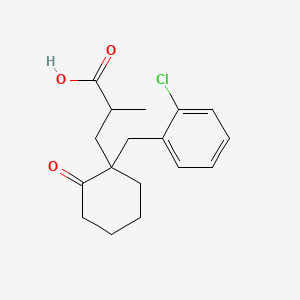
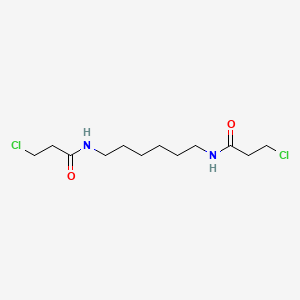
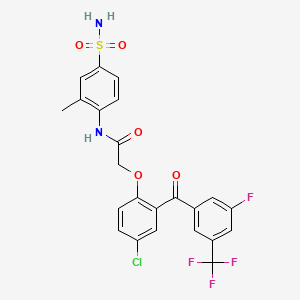
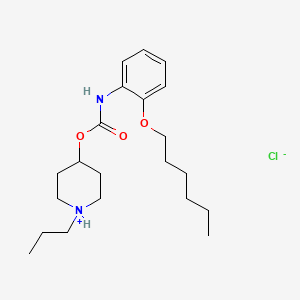

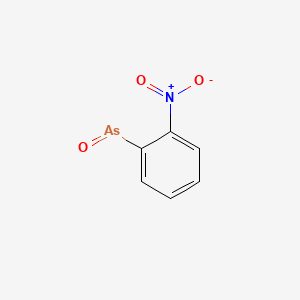
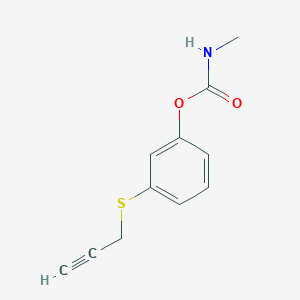
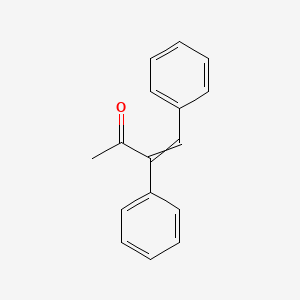
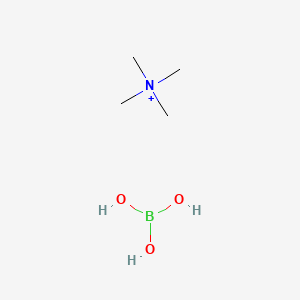
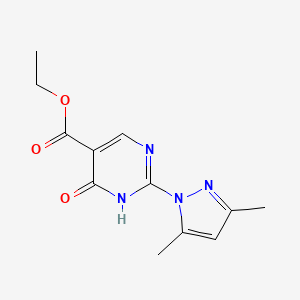
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
